molecular formula C22H22N2O3 B4033945 N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B4033945
M. Wt: 362.4 g/mol
InChI Key: OETJYRUCVMYPMB-UHFFFAOYSA-N
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Description

“N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide” is a chemical compound. It’s a type of benzamide derivative . Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

The synthesis of benzamide derivatives, including “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Scientific Research Applications

Crystal Structure and Spectroscopy

The compound N-(1,3-dioxoisoindolin-2yl)benzamide, related to N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide, has been explored for its crystal structure and spectroscopy characteristics. Through a combination of IR spectroscopy, SEM, and single crystal X-ray diffraction techniques, this research provided insights into the compound's crystalline form, showcasing its monoclinic space group and the crystal structure's stability due to N-H⋯O hydrogen bonds involving the carboxamide group (Bülbül et al., 2015).

Histone Deacetylase Inhibition

Another significant application is found in the design, synthesis, and biological evaluation of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which is a small molecule histone deacetylase (HDAC) inhibitor. It demonstrates selective inhibition of HDACs 1-3 and 11, potentially blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis, showcasing its therapeutic potential in oncology (Zhou et al., 2008).

Aggregation Enhanced Emission

The study of compounds with structures similar to this compound has led to discoveries in materials science, particularly in the development of molecules with aggregation enhanced emission (AEE) properties. These properties are valuable in the development of advanced luminescent materials, indicating potential applications in optical devices and sensors (Srivastava et al., 2017).

Synthetic Methodologies

Research into synthetic methodologies involving compounds akin to this compound has provided new and facile methods for preparing isoindol-1-ones and related structures. These methodologies have applications in synthetic chemistry, aiding in the development of various pharmacologically active compounds (Kobayashi et al., 2010).

Anti-Tubercular Activity

A recent study has explored the synthesis of derivatives related to this compound, demonstrating promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research highlights the compound's potential as a scaffold for developing new anti-tubercular drugs, emphasizing the importance of such compounds in addressing global health challenges (Nimbalkar et al., 2018).

Future Directions

Benzamides, including “N-benzyl-4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide”, have potential applications in various industries, including pharmaceuticals . Future research could focus on exploring these applications further, as well as improving the synthesis methods for these compounds .

Properties

IUPAC Name

N-benzyl-4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-20(23-14-15-6-2-1-3-7-15)16-10-12-17(13-11-16)24-21(26)18-8-4-5-9-19(18)22(24)27/h1-3,6-7,10-13,18-19H,4-5,8-9,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETJYRUCVMYPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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